molecular formula C11H10BrN3O2 B11378406 4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B11378406
M. Wt: 296.12 g/mol
InChI Key: RGNFWUAAIMNNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is a high-purity, novel small molecule featuring a 1,2,5-oxadiazole core, a privileged scaffold in medicinal chemistry known for its significant research potential in oncology . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. The 1,2,5-oxadiazole pharmacophore is of strong interest in early-stage drug discovery, particularly for developing antiproliferative agents. Structural analogs of this compound have demonstrated promising activity against a range of human cancer cell lines, including HCT-116 (colon carcinoma), HeLa (cervical adenocarcinoma), and breast cancer models (MCF-7, MDA-MB-468) . The mechanism of action for this chemotype is under investigation but may involve the inhibition of key cancer cell proliferation targets. Preliminary research on closely related molecules suggests a potential role in counteracting human recombinant topoisomerase IIα relaxation activity, a critical enzyme for DNA replication and a established target for anticancer therapeutics . The molecular structure incorporates a 4-bromobenzamide moiety and a 4-ethyl substitution on the 1,2,5-oxadiazole ring. This specific substitution pattern is crucial as it allows researchers to probe structure-activity relationships (SAR); the nature and position of substituents on the oxadiazole core and the attached aromatic rings are known to profoundly influence biological activity and potency . This product is supplied to support fundamental biological research and hit-to-lead optimization studies in oncology. Researchers can utilize this compound for in vitro screening, target identification, and mechanistic studies to further elucidate the therapeutic potential of the 1,2,5-oxadiazole class.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C11H10BrN3O2/c1-2-9-10(15-17-14-9)13-11(16)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16)

InChI Key

RGNFWUAAIMNNBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Cyclization of Dioxime Precursors

The 1,2,5-oxadiazole ring is commonly synthesized via cyclodehydration of β-diketone dioximes. For ethyl-substituted derivatives, 2,3-pentanedione serves as the starting material:

  • Dioxime Formation :

    • React 2,3-pentanedione with hydroxylamine hydrochloride (NH2_2OH·HCl) in ethanol/water under reflux (12–24 h).

    • Product : 2,3-Pentanedione dioxime (yield: 70–85%).

  • Cyclization :

    • Treat the dioxime with concentrated sulfuric acid or polyphosphoric acid (PPA) at 80–100°C for 2–4 h.

    • Product : 4-Ethyl-1,2,5-oxadiazol-3-amine (yield: 50–65%).

Key Data :

StepReagents/ConditionsYieldCharacterization (NMR)
1NH2_2OH·HCl, EtOH/H2_2O, reflux80%δ1^1H: 1.25 (t, 3H, CH2_2CH3_3), 2.70 (q, 2H, CH2_2)
2H2_2SO4_4, 90°C60%δ13^13C: 12.4 (CH3_3), 24.1 (CH2_2), 154.3 (C=N)

Alternative Route: Nitrile Oxide Cycloaddition

A less common method involves 1,3-dipolar cycloaddition of nitrile oxides and nitriles, though this approach faces challenges in regioselectivity:

  • React ethyl nitrile oxide (generated in situ from ethylhydroximoyl chloride) with acetonitrile under PtCl4_4 catalysis (40°C, 12 h).

  • Yield : ~30% (low efficiency due to competing dimerization).

Acylation of 4-Ethyl-1,2,5-Oxadiazol-3-Amine

Microwave-Assisted Coupling with 4-Bromobenzoyl Chloride

Adapted from antiproliferative compound syntheses, this method offers rapid reaction times and high purity:

  • Reaction Setup :

    • Dissolve 4-ethyl-1,2,5-oxadiazol-3-amine (0.255 mmol) and 4-dimethylaminopyridine (DMAP, 0.306 mmol) in dry 1,2-dichloroethane.

    • Add 4-bromobenzoyl chloride (0.306 mmol) under nitrogen atmosphere.

  • Microwave Irradiation :

    • Heat at 120°C (300 W) for 45 min.

    • Purify via flash chromatography (cyclohexane/ethyl acetate, 80:20).

Key Data :

ParameterValue
Yield75–85%
Purity (HPLC)≥95%
1^1H NMR (CDCl3_3)δ 7.62 (d, J=8.3 Hz, 2H, ArH), 7.68 (d, J=8.3 Hz, 2H, ArH), 1.40 (t, 3H, CH2_2CH3_3)

Conventional Heating Method

For labs without microwave access:

  • Reflux the reaction mixture in dichloroethane at 80°C for 6–8 h.

  • Yield : 65–70% (lower due to side reactions).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodAdvantagesLimitations
Microwave High yield, short time (~45 min)Requires specialized equipment
Conventional Accessible setupLonger duration, lower yield
Nitrile Oxide Route Avoids harsh acidsLow yield, poor regiocontrol

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloroethane) enhance acyl chloride reactivity.

  • Catalyst : DMAP accelerates acylation by activating the carbonyl group.

  • Temperature : Microwave irradiation reduces decomposition risks compared to prolonged heating.

Challenges and Optimization Strategies

Oxadiazole Ring Stability

  • The 1,2,5-oxadiazole core is sensitive to strong bases and oxidizing agents. Use mild conditions (pH 5–7) during workup.

Purification Techniques

  • Flash Chromatography : Optimal for removing unreacted acyl chloride and DMAP byproducts.

  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity product (mp: 180–182°C).

Industrial-Scale Considerations

  • Cost Analysis : 4-Bromobenzoyl chloride accounts for 60% of raw material costs. Bulk procurement reduces expenses by 20–30%.

  • Green Chemistry : Replace dichloroethane with cyclopentyl methyl ether (CPME), a safer solvent with comparable efficiency .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to reduce the viability of cancer cells by inhibiting human recombinant topoisomerase II α relaxation, a crucial enzyme involved in DNA replication and repair .
  • Cell Line Studies : In vitro tests revealed that 4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide significantly affects various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The compound demonstrated cytotoxic effects with IC50 values indicating potent activity against these cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Broad-Spectrum Efficacy : It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. Results from turbidimetric methods indicated that it possesses considerable antimicrobial activity .
  • Resistance Mechanisms : The structural features of the compound may help overcome drug resistance seen in many pathogens today, making it a potential candidate for further development in antimicrobial therapies .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of this compound with biological targets:

  • Binding Affinities : These studies reveal how the compound interacts with specific enzymes and receptors associated with cancer progression and microbial growth. The insights gained can inform modifications to enhance efficacy .

Comparative Studies

A comparative analysis of this compound with similar compounds highlights its unique biological profile:

Compound NameStructure FeaturesBiological Activity
4-bromo-N-(4-methylthiazol-2-yl)benzamideLacks an oxadiazole ringReduced anticancer properties
N-(3-bromophenyl)-1,3,4-thiadiazoleDifferent heterocyclic structureVaried antimicrobial efficacy
2-bromo-N-(3-methylphenyl)benzamideBromine positioned differentlyLower potency against MCF7

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

The benzamide ring’s substituents significantly modulate bioactivity and stability. Key comparisons include:

Compound Benzamide Substituent Oxadiazole Substituent Melting Point (°C) Reported Activity
Target Compound 4-Bromo 4-Ethyl Not reported Not explicitly stated (inferred)
4-Bromo-N-(4-(4-chlorophenyl)-oxadiazol-3-yl)benzamide (5) 4-Bromo 4-Chlorophenyl Not reported Antiproliferative (IC50 values under study)
N-[4-(3-Nitrophenyl)-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (44) 3-Trifluoromethyl 3-Nitrophenyl Not reported Antiplasmodial (IC50: 0.8 µM)
3-Fluoro-N-[4-(4-fluorophenyl)-oxadiazol-3-yl]benzamide (45) 3-Fluoro 4-Fluorophenyl Not reported Antiplasmodial (IC50: 1.2 µM)
4-Trifluoromethyl-N-(4-(4-bromophenyl)-oxadiazol-3-yl)benzamide (10) 4-Trifluoromethyl 4-Bromophenyl 242.5–244.8 Antiproliferative (NMR-confirmed structure)
  • Bromine vs. Electron-Withdrawing Groups (EWGs): The 4-bromo substituent in the target compound and compound 5 enhances steric bulk and electron-withdrawing effects compared to trifluoromethyl (44) or fluoro (45) groups. Bromine’s polarizability may improve binding to hydrophobic enzyme pockets, while EWGs like nitro or trifluoromethyl enhance metabolic stability .
  • Activity Trends: Antiplasmodial potency is higher in nitrophenyl- and trifluoromethyl-substituted derivatives (e.g., compound 44, IC50: 0.8 µM) compared to fluoro-substituted analogs (e.g., compound 45, IC50: 1.2 µM), suggesting EWGs on the benzamide improve activity .

Substituent Effects on the Oxadiazole Ring

The oxadiazole’s 4-position substituent (alkyl vs. aryl) critically impacts solubility and target engagement:

Compound Oxadiazole Substituent Key Property
Target Compound 4-Ethyl (alkyl) Likely higher lipophilicity
N-[4-(4-Chlorophenyl)-oxadiazol-3-yl]benzamide (47) 4-Chlorophenyl (aryl) Aromatic π-stacking potential
4-Methyl-N-(4-(4-chlorophenyl)-oxadiazol-3-yl)benzamide (6) 4-Chlorophenyl (aryl) Crystallinity (m.p. data missing)
  • Alkyl vs. However, aryl groups may facilitate π-π interactions with biological targets, improving binding affinity .
  • Synthetic Accessibility: Aryl-substituted oxadiazoles (e.g., compound 5, 44) are typically synthesized via SNAr reactions, while alkyl-substituted variants (like the target) may require alternative strategies, such as alkylation of oxadiazole precursors .

Biological Activity

4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrN3O, with a molecular weight of approximately 284.14 g/mol . The compound features a bromine atom, an ethyl group on the oxadiazole ring, and a benzamide moiety. The presence of the oxadiazole ring is crucial for its biological activities.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may demonstrate antimicrobial activity against various pathogens.
  • Anticancer Activity : One of the most notable activities of this compound is its potential to inhibit cancer cell viability. It has been shown to reduce the viability of cancer cells by inhibiting topoisomerase II α activity, a critical enzyme for DNA replication and cell division .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological Activity
4-bromo-N-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)benzamideAnticancer activity
4-methyl-N-(4-(trifluoromethyl)-1,2,5-oxadiazol-3-yl)benzamidePotential insecticidal properties
N-(4-methylphenyl)-1,2,5-oxadiazol-3-amideAntimicrobial activity

The mechanism underlying the anticancer properties of this compound involves its interaction with topoisomerases. These enzymes are essential for maintaining DNA structure during replication and transcription. By inhibiting topoisomerase II α, the compound disrupts DNA replication processes in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromine atom can be performed using brominating agents.
  • Amidation : The final step involves forming the amide bond with benzoyl chloride derivatives.

These methods allow for variations in substituents on both the benzene and oxadiazole rings, facilitating exploration of structure–activity relationships.

Case Studies and Research Findings

Several studies have investigated derivatives of oxadiazole compounds similar to this compound. For instance:

  • Antiproliferative Activity : A study demonstrated that derivatives with similar structures reduced cell viability significantly in various cancer cell lines by inhibiting topoisomerase activity .
  • Herbicidal Applications : Research has also indicated that oxadiazole derivatives can serve as effective herbicides due to their ability to disrupt biological processes in target organisms .

Q & A

Basic: What are the optimal synthetic routes for 4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Condensation Reaction: Reacting 4-ethyl-1,2,5-oxadiazol-3-amine with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to isolate the product.

Yield Optimization: Adjust reaction temperature (room temperature to 50°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) to achieve yields >75% .
Key Considerations: Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Standard characterization techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.2–7.5 ppm (aromatic protons), δ 2.8–2.5 ppm (ethyl group).
    • ¹³C NMR: Signals at ~165 ppm (amide carbonyl), 120–140 ppm (aromatic carbons).
  • X-ray Crystallography: Resolve crystal structure (orthorhombic system, space group P212₁₂₁) to confirm bond angles and torsional strain .
  • Mass Spectrometry: ESI-MS confirms molecular ion peak at m/z 336.1 (M+H⁺) .

Advanced: How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The bromine atom at the para position enables:

  • Suzuki-Miyaura Coupling: React with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) to form biaryl derivatives.
  • Buchwald-Hartwig Amination: Introduce amines via Pd-catalyzed C–N bond formation.
    Mechanistic Insight: Bromine’s electronegativity stabilizes transition states, while steric effects from the ethyl-oxadiazole group may slow reaction kinetics. Optimize ligand choice (e.g., XPhos) to enhance turnover .

Advanced: What strategies mitigate conflicting bioactivity data in enzymatic vs. cellular assays?

Methodological Answer:
Contradictions often arise from:

  • Membrane Permeability: Use logP calculations (estimated 2.8) to assess cellular uptake. Modify lipophilicity via pro-drug strategies (e.g., esterification).
  • Off-Target Effects: Perform counter-screening against related enzymes (e.g., kinase panels) and validate via siRNA knockdown.
  • Assay Conditions: Compare IC₅₀ values under varying pH (6.5–7.5) and ATP concentrations (1–10 mM) to identify assay-specific artifacts .

Advanced: How can derivatives be designed to improve target selectivity?

Methodological Answer:
Leverage structure-activity relationship (SAR) studies:

  • Oxadiazole Modifications: Replace the ethyl group with bulkier substituents (e.g., isopropyl) to enhance steric hindrance and reduce off-target binding.
  • Benzamide Substitutions: Introduce electron-withdrawing groups (e.g., nitro) at the meta position to modulate H-bonding with active-site residues.
  • Computational Docking: Use AutoDock Vina to predict binding poses against target proteins (e.g., PARP1 vs. PARP2) .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO: −6.2 eV, LUMO: −1.8 eV) to predict redox behavior.
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding (e.g., 100 ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds with Thr257).
  • ADMET Prediction: Use QikProp to estimate bioavailability (%Human Oral Absorption: 65%) and cytochrome P450 inhibition risks .

Advanced: How to resolve discrepancies in crystallographic vs. solution-phase structural data?

Methodological Answer:

  • Variable-Temperature NMR: Compare rotamer populations (e.g., amide bond rotation) in DMSO-d₆ vs. CDCl₃.
  • Small-Angle X-ray Scattering (SAXS): Analyze solution-phase conformation in aqueous buffers (pH 7.4).
  • Torsional Angle Analysis: Overlay crystal structure (e.g., C–N–C–O dihedral: 15°) with DFT-optimized geometry to identify solvent-induced distortions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.